molecular formula C12H11N3O2 B1492685 1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098070-76-7

1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1492685
M. Wt: 229.23 g/mol
InChI Key: FNDOECLBOVQPDG-UHFFFAOYSA-N
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Description

The compound “1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a 2,3-dihydrobenzofuran moiety, a 1,2,3-triazole ring, and an aldehyde group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 2,3-dihydrobenzofuran moiety, followed by the introduction of the 1,2,3-triazole ring and the aldehyde group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 2,3-dihydrobenzofuran moiety is a fused ring system that contains an oxygen atom, the 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, and the aldehyde group contains a carbonyl group. These functional groups are likely to influence the overall shape and electronic structure of the molecule.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The aldehyde group could undergo reactions such as nucleophilic addition or oxidation. The 1,2,3-triazole ring might participate in click reactions, a type of cycloaddition reaction. The 2,3-dihydrobenzofuran moiety could undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group and the heterocyclic rings could influence its solubility, boiling point, and melting point. The exact properties would need to be determined experimentally.


Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related dibenzofuran carboxaldehydes has been explored, with the aim of using these compounds in the synthesis of novel β-phenylethylamines and NBOMe derivatives for biological evaluation. Techniques such as formylation and NMR spectroscopy play crucial roles in these syntheses, highlighting the chemical versatility and reactivity of dibenzofuran derivatives (Yempala & Cassels, 2017).

Applications in Organic Synthesis

Research on 1,2,4-triazole derivatives showcases their potential in organic synthesis, including the preparation of compounds with antimicrobial properties. This involves complex reactions, such as Vilsmeier–Haack formylation, to yield compounds with significant biological activity (Bhat et al., 2016). Similarly, the exploration of stable carbenes derived from triazoles for catalyzing benzoin-type condensations of formaldehyde illustrates the utility of triazole derivatives in facilitating organic transformations (Teles et al., 1996).

Novel Antimicrobial Agents

The synthesis of triazolyl pyrazole derivatives has been pursued for their potential as antimicrobial agents, demonstrating the broad applicability of triazole compounds in the development of new therapeutics. These compounds were evaluated for their in vitro antibacterial and antifungal activities, revealing a spectrum of antimicrobial efficacy (Bektaş et al., 2007).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of heterocyclic triazol-5-one derivatives underscore the potential of these compounds in materials science. Through detailed theoretical and experimental analyses, these studies provide insights into the electronic and optical characteristics of triazole-based compounds, highlighting their relevance in the development of new materials with desirable electronic properties (Beytur & Avinca, 2021).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The study of complex organic molecules like “1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a vibrant field of research. Future work could include the synthesis and characterization of this compound, the investigation of its chemical reactivity, and the exploration of its potential biological activity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and further research would be needed.


properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-8-11-7-15(14-13-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7-8H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDOECLBOVQPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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Reactant of Route 6
1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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